2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile , reflecting the positions and identities of its substituents on the pyrimidine ring. Its CAS Registry Number is 951753-89-2 . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature adheres to the priority of functional groups, with the nitrile (-CN) group at position 5, the amino (-NH₂) group at position 2, and the trifluoromethyl (-CF₃) and chloro (-Cl) groups at positions 6 and 4, respectively.
Molecular Formula and Weight Calculations
The molecular formula is C₆H₂ClF₃N₄ , derived from the pyrimidine backbone (C₄H₃N₂) modified by substituents:
- Amino group (-NH₂) : Adds 1 nitrogen and 2 hydrogens.
- Chloro (-Cl) : Replaces one hydrogen.
- Trifluoromethyl (-CF₃) : Adds 3 fluorines and 1 carbon.
- Nitrile (-CN) : Adds 1 carbon and 1 nitrogen.
Molecular Weight :
$$
(6 \times 12.01) + (2 \times 1.01) + 35.45 + (3 \times 19.00) + (4 \times 14.01) = 222.56 \, \text{g/mol} \, .
$$
Three-Dimensional Structural Elucidation
The SMILES notation N#CC1=C(C(F)(F)F)N=C(N)N=C1Cl outlines the connectivity (Figure 1). Key structural features include:
- A planar pyrimidine ring with sp²-hybridized carbons.
- Nitrile group : Linear geometry at position 5, inducing electron withdrawal.
- Trifluoromethyl group : Tetrahedral geometry at position 6, creating steric bulk.
- Amino group : Trigonal planar geometry at position 2, enabling hydrogen bonding.
Computational models (e.g., density functional theory) predict bond length variations due to substituent electronegativity:
- C-Cl bond: ~1.73 Å (longer due to electron withdrawal).
- C-CF₃ bond: ~1.54 Å (shorter due to fluorine's inductive effect).
Crystallographic Data and Conformational Analysis
No experimental crystallographic data is currently available for this compound. Comparative analysis with analogous pyrimidines (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile) suggests a dihedral angle of 10–15° between the pyrimidine ring and substituents, minimizing steric clashes. The absence of X-ray data highlights a critical gap, necessitating future structural studies to validate computational predictions.
Substituent Effects on Pyrimidine Ring Geometry
Substituents profoundly influence the ring's electronic and geometric properties (Table 1):
| Position | Substituent | Electronic Effect | Impact on Geometry |
|---|---|---|---|
| 2 | -NH₂ | Electron-donating | Increases electron density at C2 |
| 4 | -Cl | Electron-withdrawing | Decreases electron density at C4 |
| 5 | -CN | Electron-withdrawing | Stabilizes ring via conjugation |
| 6 | -CF₃ | Electron-withdrawing | Induces torsional strain at C6 |
Key Observations :
- The amino group at position 2 enhances nucleophilic reactivity at adjacent positions.
- Chloro and trifluoromethyl groups create a electron-deficient ring, favoring electrophilic substitution at position 5.
- Nitrile conjugation delocalizes π-electrons, reducing ring aromaticity.
Properties
Molecular Formula |
C6H2ClF3N4 |
|---|---|
Molecular Weight |
222.55 g/mol |
IUPAC Name |
2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-2(1-11)3(6(8,9)10)13-5(12)14-4/h(H2,12,13,14) |
InChI Key |
CWSRLVLXBBKAFU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Three-Component Reactions with Malononitrile
A widely employed strategy utilizes malononitrile, fluorinated aldehydes, and amidines in a one-pot cyclocondensation. For example:
-
Reactants : 3-Fluoro-5-(trifluoromethyl)benzaldehyde, malononitrile, and guanidine derivatives.
-
Conditions : Reflux in glacial acetic acid or aqueous media with microwave assistance (150–750 W).
-
Mechanism : Knoevenagel condensation forms an arylidene intermediate, followed by nucleophilic attack and cyclization.
Table 1: Representative Three-Component Syntheses
| Starting Aldehyde | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | Acetic acid | 120 (microwave) | 85 | |
| 4-Trifluoromethylbenzaldehyde | K₂CO₃ | 80 | 78 |
Stepwise Functionalization of Pyrimidine Intermediates
Chlorination of Hydroxypyrimidine Precursors
Chlorination is critical for introducing the C4-chloro group. A common approach involves treating hydroxypyrimidines with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):
Trifluoromethylation Strategies
Introducing the trifluoromethyl group at C6 often precedes chlorination:
Table 2: Trifluoromethylation Efficiency
| Method | Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| A | 2-Amino-4-chloro-6-iodopyrimidine-5-carbonitrile | CF₃SO₂Na/TBHP | 71 | |
| B | 2-Amino-4-chloro-6-bromopyrimidine-5-carbonitrile | CF₃Cu | 68 |
Amination Techniques
Nucleophilic Substitution with Ammonia
The C2-amino group is introduced via displacement of a chloro or nitro substituent:
-
Substrate : 2-Chloro-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile.
-
Conditions : Autoclave with 28% ammonium hydroxide at 150°C for 6 hours, followed by Pd/C-catalyzed hydrogenation.
Optimization of Reaction Parameters
Solvent and Catalyst Effects
Temperature and Stoichiometry
-
Excess POCl₃ (≥3 equivalents) ensures complete chlorination.
-
Lower temperatures (40–60°C) minimize decomposition of the cyano group during trifluoromethylation.
Industrial-Scale Production
Continuous Flow Synthesis
Purification Techniques
-
Crystallization : Ethanol/water mixtures (7:3 v/v) yield >98% pure product.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomeric impurities.
Challenges and Innovations
Steric Hindrance from Trifluoromethyl Group
Byproduct Formation
-
Common Byproducts : Di-chlorinated analogs or hydrolysis products.
-
Mitigation : Strict control of POCl₃ stoichiometry and reaction time.
Comparative Analysis of Methods
Table 3: Pros and Cons of Synthesis Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Multi-component | One-pot, high atom economy | Limited substituent diversity |
| Stepwise functionalization | Precise control over substitution | Longer synthesis time (3–5 steps) |
| Industrial flow process | Scalable, consistent yields | High initial equipment cost |
Recent Advances
Photocatalytic Trifluoromethylation
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Chlorine
The chlorine atom at position 4 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the trifluoromethyl (–CF) and cyano (–CN) groups. Key reactions include:
Mechanistic Insight :
The reaction proceeds via an SAr mechanism, where the chloride leaving group is activated by the electron-deficient pyrimidine ring. Quantum chemical calculations suggest that the –CF group stabilizes the transition state through inductive effects .
Functionalization of the C2 Amino Group
The exocyclic amino group at position 2 undergoes acylation and alkylation to yield derivatives with modified pharmacological profiles.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Acetic anhydride (AcO) | Pyridine, RT, 2 h | 2-Acetamido derivative | 90% | |
| Alkylation | Methyl iodide (CHI) | NaH, THF, 0°C, 1 h | 2-Methylamino derivative | 65% |
Key Finding :
Alkylation at the amino group enhances selectivity for adenosine A receptors, as demonstrated in structure–activity relationship (SAR) studies .
Transformations of the C5 Cyano Group
The nitrile group at position 5 participates in hydrolysis and cycloaddition reactions:
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | HSO (50%), reflux, 4 h | 5-Carboxamide derivative | 55% | |
| Cycloaddition | NaN, CuI, DMF, 100°C, 12 h | Tetrazolo[1,5-a]pyrimidine | 40% |
Note : The –CN group’s electron-deficient nature facilitates [3+2] cycloadditions with azides, forming bioactive tetrazole derivatives .
Palladium-Catalyzed Cross-Coupling Reactions
The C4 chlorine atom serves as a site for Suzuki–Miyaura couplings to introduce aryl/heteroaryl motifs:
| Aryl Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh), KCO | DME/HO, 80°C | 4-Phenyl-6-(trifluoromethyl)pyrimidine | 82% |
Advantage : This method enables rapid diversification of the pyrimidine scaffold for medicinal chemistry applications .
Cyclization to Fused Heterocycles
The compound acts as a precursor for synthesizing polycyclic systems:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 8 h | Thieno[2,3-d]pyrimidine | 48% | |
| Thiourea | KOH, EtOH, 70°C, 6 h | Pyrimido[4,5-d]pyrimidine | 60% |
Mechanism : Cyclization involves nucleophilic attack at the C5 cyano group, followed by ring closure mediated by the amino or thiol group .
Reduction of the Trifluoromethyl Group
While rare, the –CF group can be reduced under harsh conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH | THF, 0°C to RT, 2 h | 6-Methylpyrimidine derivative | 30% |
Limitation : Low yields and competing side reactions make this pathway less practical.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is with a molecular weight of approximately 222.56 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, influencing its interactions with biological targets and potentially enhancing its pharmacological properties.
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .
- Antimicrobial Properties : The compound has also been explored for its antimicrobial activities. The structural characteristics of this compound may enhance its efficacy against bacterial strains, which is crucial in the development of new antibiotics.
- Enzyme Inhibition : There is ongoing research into the ability of this compound to act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies suggest that it may interact with enzymes related to cancer metabolism or bacterial resistance mechanisms.
Agrochemical Applications
- Herbicides : Due to its structural properties, this compound is being investigated for use in the formulation of herbicides. Its effectiveness in disrupting plant growth processes could offer a new approach to weed management.
- Pesticides : Similar to herbicides, this compound may be modified to create novel pesticides that target specific pests while minimizing environmental impact. The trifluoromethyl group can enhance the stability and efficacy of these agrochemical formulations.
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute evaluated the cytotoxic effects of various pyrimidine derivatives on human tumor cells. The results indicated that compounds similar to this compound exhibited growth inhibition rates exceeding 50% across multiple cancer cell lines, highlighting their potential as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the mechanism of action and potential resistance profiles associated with these compounds .
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In the case of pharmaceuticals, it can act as a competitive inhibitor or an irreversible inhibitor, depending on the nature of the target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares the target compound with structurally analogous pyrimidinecarbonitriles, focusing on physical properties, spectroscopic data, and biological activities.
Table 1: Key Physical and Spectral Properties
Key Observations :
Substituent Effects on Melting Points: The trifluoromethyl (-CF₃) group in the target compound likely reduces intermolecular hydrogen bonding compared to amino-substituted analogs (e.g., 6g), resulting in lower melting points. However, exact data for the target compound are unreported . Chloro-substituted derivatives (e.g., 4h, 5k) exhibit higher melting points (>200°C), attributed to enhanced crystallinity from halogen-mediated packing .
Spectroscopic Trends: IR: All compounds show characteristic NH₂ stretching (3300–3478 cm⁻¹) and C≡N absorption (~2212 cm⁻¹). MS: Molecular ion peaks align with calculated masses, confirming structural integrity. The target compound’s low molecular weight (222.56) distinguishes it from bulkier analogs like 6g (453 m/z) .
Key Observations :
Antimicrobial Activity :
- Chloro and trifluoromethyl groups are associated with enhanced antimicrobial activity. For example, 4-chloro-2-methylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile shows anti-tubercular activity, suggesting the target compound’s 4-Cl and 6-CF₃ groups may confer similar properties .
- Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) exhibit improved metabolic stability, a feature critical for drug candidates .
Antidiabetic Potential: Compound 5k’s phenethyl-amino substituent may enhance binding to enzymes like α-glucosidase, though direct comparisons with the target compound are lacking .
Biological Activity
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative notable for its unique chemical structure, which includes an amino group, a chloro substituent, and a trifluoromethyl group. This combination enhances its lipophilicity and potential biological activity, making it a compound of interest in pharmaceutical and agrochemical applications. Its molecular formula is CHClFN, with a molecular weight of 222.56 g/mol .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties. Its interactions with biological macromolecules such as proteins and nucleic acids are critical in understanding its mechanism of action. The compound's structural features suggest potential activity against several biological targets, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit cytotoxic effects against cancer cell lines, including MDA-MB-231 (breast cancer) . The specific IC values for related compounds indicate promising activity levels.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly influences the compound's biological activity. Structural variations among similar compounds can lead to different biological outcomes. For instance, modifications to the amino or chloro groups can enhance or diminish activity against specific targets.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 951753-89-2 | Contains amino, chloro, and trifluoromethyl groups |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | 37552-81-1 | Lacks amino and carbonitrile groups |
| 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | 5748-33-4 | Features an ethyl substitution at the nitrogen site |
Case Studies
- Anticancer Activity : In a study evaluating various thieno[2,3-d]pyrimidine derivatives, several compounds showed significant inhibition of the MDA-MB-231 cell line. While not directly tested, structural analogs suggest that this compound may exhibit similar effects due to its structural properties .
- Enzyme Inhibition : Investigations into related trifluoromethylpyrimidines have shown their potential as inhibitors for various enzymes, including branched-chain aminotransferases (BCAT). These studies highlight the importance of trifluoromethyl substitution in enhancing enzyme selectivity and potency .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with key biological pathways through enzyme inhibition or receptor modulation plays a significant role in its pharmacological profile.
Q & A
Basic: What synthetic routes are commonly used to prepare 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile, and what are their yields?
The compound is typically synthesized via a three-step procedure involving:
Intermediate formation : Reaction of methyl 3-fluoro-5-(trifluoromethyl)benzenecarbimidothioate with ammonium acetate in acetonitrile at room temperature to yield intermediate 2 .
Arylidene synthesis : Condensation of intermediates with substituted arylidenes.
Cyclization : Refluxing with glacial acetic acid as a catalyst to form the final pyrimidine-carbonitrile derivatives. Yields range from 76% to 88%, depending on substituents .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹, NH₂ stretches at ~3478–3329 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms aromatic proton environments and carbon backbone. For example, NH₂ protons appear as broad singlets at δ ~5.84 ppm in DMSO-d₆ .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z = 392 for Cl-substituted derivatives) .
- Elemental analysis : Matches calculated vs. experimental C/H/N/F percentages (e.g., C: 50.10% experimental vs. 50.05% calculated for 6b) .
Advanced: How can reaction conditions be optimized to improve yields of trifluoromethyl-substituted pyrimidine derivatives?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability .
- Catalyst screening : Testing alternatives to glacial acetic acid (e.g., Lewis acids) for cyclization efficiency .
- Temperature control : Lowering reaction temperatures for intermediates prone to decomposition .
- Substituent tuning : Electron-withdrawing groups (e.g., CF₃) improve cyclization rates due to increased electrophilicity .
Advanced: How can discrepancies in NMR or MS data during characterization be resolved?
- Unexpected peaks in NMR : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals or identify byproducts .
- Mass discrepancies : Re-run MS under high-resolution conditions (HRMS) or cross-validate with elemental analysis .
- Impurity detection : Purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Basic: What biological activities have been reported for this compound?
The compound exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC₅₀ values in the micromolar range. Derivatives with electron-deficient aryl groups (e.g., 4-Cl, 4-Br) show enhanced potency due to improved target binding .
Advanced: How can molecular docking studies elucidate its mechanism of action against tuberculosis?
- Target selection : Dock the compound into the active site of mycobacterial enoyl-ACP reductase (InhA), a validated TB drug target .
- Parameterization : Use software like AutoDock Vina with Lamarckian genetic algorithms to assess binding affinity.
- Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures) to confirm interactions (e.g., hydrogen bonding with NAD⁺ cofactor) .
Advanced: What challenges arise in crystallographic analysis of halogenated pyrimidine derivatives?
- Crystal twinning : Common in high-symmetry systems; mitigate using SHELXD for phase refinement .
- Disorder in CF₃ groups : Apply restraints in SHELXL to model dynamic trifluoromethyl moieties .
- Data resolution : Use synchrotron sources for high-resolution data collection to resolve heavy atoms (e.g., Cl, Br) .
Basic: How are impurities removed during synthesis?
- Chromatography : Silica gel column with ethyl acetate/hexane (20:80) removes unreacted intermediates .
- Recrystallization : Use ethanol or DMSO/water mixtures to isolate high-purity solids (e.g., >95% purity for 6g) .
Advanced: What computational methods predict the stability of trifluoromethyl groups under reaction conditions?
- DFT calculations : Model CF₃ bond dissociation energies to assess thermal stability (e.g., B3LYP/6-31G* level) .
- Reactivity indices : Use Fukui functions to predict electrophilic/nucleophilic sites susceptible to degradation .
Advanced: How can structural modifications enhance bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
